molecular formula C14H16N6O2S B2549463 1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034305-01-4

1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2549463
CAS RN: 2034305-01-4
M. Wt: 332.38
InChI Key: GNSZHMMHRXWAFW-UHFFFAOYSA-N
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Description

1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C14H16N6O2S and its molecular weight is 332.38. The purity is usually 95%.
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Scientific Research Applications

Hydrogel Formation and Anion Tuning

1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea demonstrates potential in hydrogel formation, with the rheology and morphology of these gels being dependent on the identity of the anion used. This capability allows for the tuning of physical properties of hydrogels, which could be relevant in drug delivery systems and tissue engineering applications (Lloyd & Steed, 2011).

Antimicrobial Agents

Research into novel heterocyclic compounds containing sulfonamido moieties, which could potentially include derivatives similar to 1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea, has shown promise in the development of new antibacterial agents. These compounds were tested for their antibacterial activity, with several showing high activities, indicating potential applications in combating resistant bacterial strains (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial and QSAR Studies

Further studies on substituted quinazolines as antimicrobial agents, which include structural frameworks akin to 1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea, have demonstrated broad-spectrum activity against microorganisms. These findings are supported by quantitative structure–activity relationship (QSAR) studies, providing insights into the pharmacophoric features responsible for antimicrobial activity and guiding the design of new antimicrobial compounds (Buha et al., 2012).

Anti-Tumor Agents

The compound's derivatives have been investigated for their potential as anti-tumor agents. Synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives from substrates similar to 1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea demonstrated significant effects in mouse tumor model cancer cell lines, showing promise for the development of new cancer therapies (Nassar, Atta-Allah, & Elgazwy, 2015).

Synthesis of Novel Compounds

The versatility of 1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea in synthesizing a variety of heterocyclic compounds is evident from its use in producing novel pyridine and naphthyridine derivatives. These compounds have applications ranging from materials science to pharmaceuticals, indicating the broad utility of this chemical structure in scientific research (Abdelrazek et al., 2010).

properties

IUPAC Name

1-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2S/c1-2-20-9-10(6-17-20)13-18-12(22-19-13)8-16-14(21)15-7-11-4-3-5-23-11/h3-6,9H,2,7-8H2,1H3,(H2,15,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSZHMMHRXWAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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